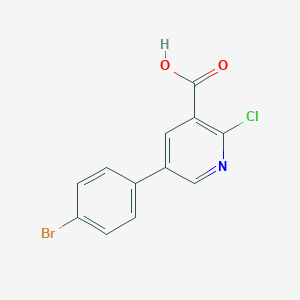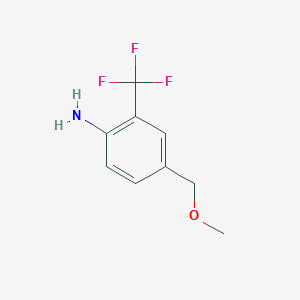
4-Amino-3-(trifluoromethyl)-benzyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-(trifluoromethyl)-benzyl methyl ether, also known as 4-ATFMBE, is an ether-based compound with a wide range of potential applications in the scientific research field. It has been used in a variety of laboratory experiments, such as the synthesis of peptides and the determination of enzyme activity. It is a versatile compound that can be used in a variety of ways, from synthesizing peptides to studying enzyme activity. In addition, 4-ATFMBE has been studied for its biochemical and physiological effects, as well as its potential applications in drug development.
Aplicaciones Científicas De Investigación
4-Amino-3-(trifluoromethyl)-benzyl methyl ether has been used in a variety of laboratory experiments, such as the synthesis of peptides and the determination of enzyme activity. It has also been used to study the biosynthesis of natural products and to investigate biochemical pathways. In addition, 4-Amino-3-(trifluoromethyl)-benzyl methyl ether has been used to study the effects of drugs on cells, as well as to investigate the mechanism of action of drugs.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-(trifluoromethyl)-benzyl methyl ether is not fully understood. However, it is thought to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. It is also thought to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
4-Amino-3-(trifluoromethyl)-benzyl methyl ether has been studied for its biochemical and physiological effects. It has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. In addition, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. It has also been found to have an antifungal effect, as well as a protective effect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Amino-3-(trifluoromethyl)-benzyl methyl ether in laboratory experiments include its availability, low cost, and ease of use. It is also a relatively stable compound and can be stored for long periods of time without degradation. The main limitation of using 4-Amino-3-(trifluoromethyl)-benzyl methyl ether in laboratory experiments is that it is toxic and should be handled with caution.
Direcciones Futuras
The potential future applications of 4-Amino-3-(trifluoromethyl)-benzyl methyl ether include its use in drug development, as an inhibitor of enzymes involved in drug metabolism, and as a tool for studying biochemical pathways. In addition, it could be used to study the effects of drugs on cells and to investigate the mechanism of action of drugs. Finally, it could be used to study the effects of oxidative stress on cells and to develop new antifungal agents.
Métodos De Síntesis
4-Amino-3-(trifluoromethyl)-benzyl methyl ether can be synthesized by reacting 4-amino-3-(trifluoromethyl)benzyl alcohol with methyl iodide in the presence of a base, such as sodium hydroxide. This reaction produces 4-Amino-3-(trifluoromethyl)-benzyl methyl ether and sodium iodide as the byproducts. The reaction can be carried out in a variety of solvents, including ethanol, methanol, and acetonitrile. The reaction is typically carried out at room temperature, although it can be carried out at higher temperatures if desired. The reaction typically yields a product with a purity of 97-99%.
Propiedades
IUPAC Name |
4-(methoxymethyl)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-5-6-2-3-8(13)7(4-6)9(10,11)12/h2-4H,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVHSBIDOVTBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

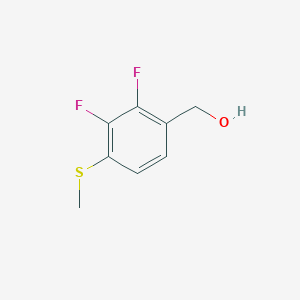


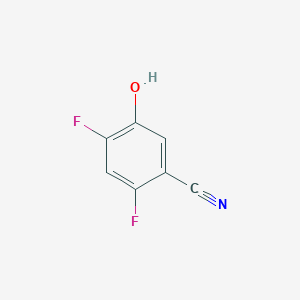


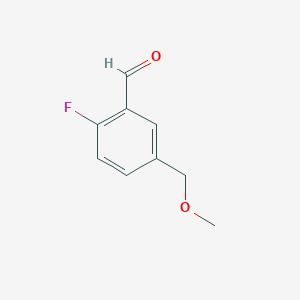

![3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B6315940.png)

![t-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)
![(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B6315960.png)
![1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene]](/img/structure/B6315966.png)
